molecular formula C24H21F6N5O2 B10830052 (2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one

(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one

Cat. No.: B10830052
M. Wt: 525.4 g/mol
InChI Key: AEMPUAWUDAMJBV-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

BMS-963272 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Employs nucleophilic or electrophilic reagents, depending on the specific substitution reaction.

The major products formed from these reactions include derivatives of the ADHP core with modifications at various positions, enhancing the compound’s pharmacological properties .

Scientific Research Applications

BMS-963272 has been extensively studied for its applications in various scientific fields:

Properties

Molecular Formula

C24H21F6N5O2

Molecular Weight

525.4 g/mol

IUPAC Name

(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one

InChI

InChI=1S/C24H21F6N5O2/c1-14-3-5-15(6-4-14)18-13-22(24(28,29)30,31-21(36)19(18)20-32-34-35-33-20)16-7-9-17(10-8-16)37-12-2-11-23(25,26)27/h3-10H,2,11-13H2,1H3,(H,31,36)(H,32,33,34,35)/t22-/m0/s1

InChI Key

AEMPUAWUDAMJBV-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N[C@@](C2)(C3=CC=C(C=C3)OCCCC(F)(F)F)C(F)(F)F)C4=NNN=N4

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(C2)(C3=CC=C(C=C3)OCCCC(F)(F)F)C(F)(F)F)C4=NNN=N4

Origin of Product

United States

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